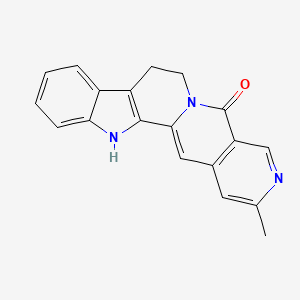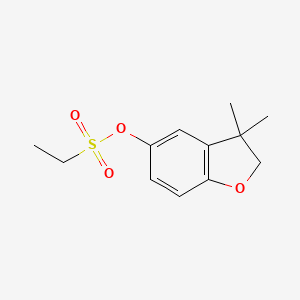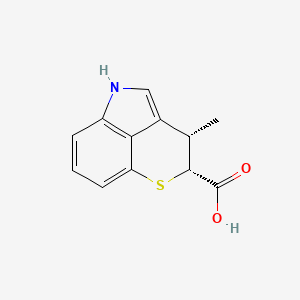
Chuangxinmycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-chuangxinmycin is a thiinoindole that is 3,5-dihydro-2H-thiino[4,3,2-cd]indole which is substituted at positions 2 and 3 by carboxy and methyl groups, respectively (the 2R,3S diastereoisomer). It has a role as an EC 6.1.1.2 (tryptophan--tRNA ligase) inhibitor, an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is a monocarboxylic acid, a thiinoindole and an indole alkaloid.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Antibacterial Activity
- Biosynthesis Mechanism : Chuangxinmycin, an antibiotic with a unique indole-dihydrothiopyran skeleton, is produced by Actinoplanes tsinanensis. The biosynthetic pathway involves a cytochrome P450 enzyme, CxnD, which plays a critical role in the formation of its distinctive structure. This understanding paves the way for potential synthesis of novel derivatives through combinatorial biosynthesis and synthetic biology (Shi et al., 2017).
- Antibacterial Effectiveness : Chuangxinmycin has shown effectiveness in both in vitro and in vivo models for bacterial infections. It inhibits bacterial tryptophanyl-tRNA synthetase, making it a potent and selective inhibitor for this enzyme. Its mechanism and efficacy suggest potential uses in treating bacterial infections, especially those resistant to other antibiotics (Brown et al., 2002).
Structural Analysis and Derivatives
- Natural Analogues and Structural Insights : Researchers have identified natural analogues like 3-demethylchuangxinmycin, which have provided insights into the structure-activity relationship of chuangxinmycin. Such findings are crucial for understanding the molecular basis of its antibacterial activity and for developing improved derivatives (Zuo et al., 2016).
- Synthesis and Derivatization : Efforts in synthesizing chuangxinmycin and its derivatives have been made to enhance its antibacterial properties. The process involves stereochemical considerations, indicating the importance of structure in its antibacterial efficacy. Such work is significant for the development of more effective antibiotic treatments (Sun et al., 2019).
Potential in Tuberculosis Treatment
- Antituberculosis Activity : Studies have demonstrated significant activity of chuangxinmycin and its derivatives against Mycobacterium tuberculosis, including drug-resistant strains. This suggests a potential role for chuangxinmycin in developing new antituberculosis drugs (Hu et al., 2023).
Eigenschaften
CAS-Nummer |
63339-68-4 |
|---|---|
Produktname |
Chuangxinmycin |
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
(5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-6-7-5-13-8-3-2-4-9(10(7)8)16-11(6)12(14)15/h2-6,11,13H,1H3,(H,14,15)/t6-,11+/m0/s1 |
InChI-Schlüssel |
DKHFLDXCKWDVMF-UPONEAKYSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](SC2=CC=CC3=C2C1=CN3)C(=O)O |
SMILES |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
Kanonische SMILES |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
Andere CAS-Nummern |
63339-68-4 |
Synonyme |
chuangxinmycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-YL)-ureido]-N-methyl-3-phenyl-propionamide](/img/structure/B1228023.png)
![1'-Ethyl-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1228025.png)
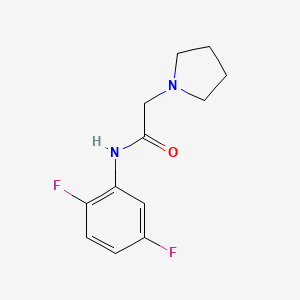
![5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine](/img/structure/B1228027.png)
![3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid](/img/structure/B1228028.png)

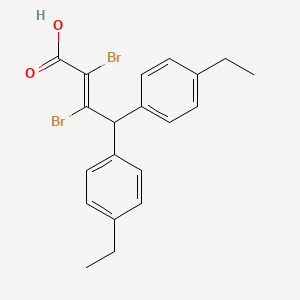
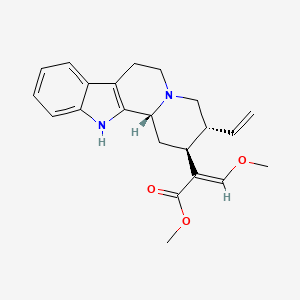
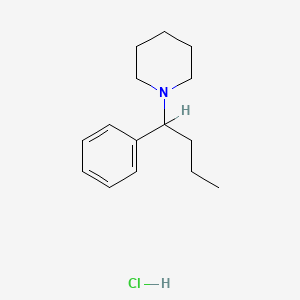
![8-[3-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]propyloxy]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1228040.png)
![3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1228041.png)

